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molecular formula C12H16N2O4 B8008785 5-((tert-Butoxycarbonyl)(methyl)amino)picolinic acid

5-((tert-Butoxycarbonyl)(methyl)amino)picolinic acid

Cat. No. B8008785
M. Wt: 252.27 g/mol
InChI Key: WNYZSTMTJJFLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05187167

Procedure details

Note (6): Diethyl N-[5-(methylamino)picolinoyl]-L-glutamate used as starting material was prepared as follows:-A mixture of methyl 5-(N-tert-butoxycarbonyl-N-methylamino)picolinate (prepared using the method described in the Journal of Medicinal Chemistry, 1980, 23, 1405 except that methyl iodide was used in place of 3-trifluoromethylbenzyl chloride; 1.13 g), aqueous N-sodium hydroxide solution (8.5 ml), water (21 ml) and ethanol (15 ml) was stirred at laboratory temperature for 16 hours. The mixture was concentrated to a volume of 5 ml, acidified to pH 4 with 2N-hydrochloric acid solution and extracted with ethyl acetate (2×40 ml). The combined extracts were dried over magnesium sulphate, filtered and evaporated to give 5-(N-tert-butoxycarbonyl-N-methylamino)picolinic acid (0.8 g).
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Diethyl N-[5-(methylamino)picolinoyl]-L-glutamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 5-(N-tert-butoxycarbonyl-N-methylamino)picolinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
N-sodium hydroxide
Quantity
8.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
21 mL
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CNC1C=CC(C(N[C@H](C(OCC)=O)CCC(OCC)=O)=O)=NC=1.[C:25]([O:29][C:30]([N:32]([C:34]1[CH:35]=[CH:36][C:37]([C:40]([O:42]C)=[O:41])=[N:38][CH:39]=1)[CH3:33])=[O:31])([CH3:28])([CH3:27])[CH3:26].CI.O>C(O)C>[C:25]([O:29][C:30]([N:32]([C:34]1[CH:35]=[CH:36][C:37]([C:40]([OH:42])=[O:41])=[N:38][CH:39]=1)[CH3:33])=[O:31])([CH3:28])([CH3:26])[CH3:27]

Inputs

Step One
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Diethyl N-[5-(methylamino)picolinoyl]-L-glutamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC=1C=CC(=NC1)C(=O)N[C@@H](CCC(=O)OCC)C(=O)OCC
Step Three
Name
methyl 5-(N-tert-butoxycarbonyl-N-methylamino)picolinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C)C=1C=CC(=NC1)C(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Five
Name
N-sodium hydroxide
Quantity
8.5 mL
Type
reactant
Smiles
Name
Quantity
21 mL
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
prepared
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to a volume of 5 ml
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(C)C=1C=CC(=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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